molecular formula C8H8O4 B1585551 Methyl 2,3-dihydroxybenzoate CAS No. 2411-83-8

Methyl 2,3-dihydroxybenzoate

Cat. No. B1585551
CAS RN: 2411-83-8
M. Wt: 168.15 g/mol
InChI Key: DOAJWTSNTNAEIY-UHFFFAOYSA-N
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Patent
US07659297B2

Procedure details

50 g of 2,3-dihydroxybenzoic acid in 450 ml of methanol is mixed drop by drop with 50 ml of thionyl chloride at room temperature. Then, the solution is heated for five hours to 60° C. and still stirred overnight at room temperature. The solvent is completely removed in a vacuum, and the remaining oil is taken up in diethyl ether and extracted with saturated sodium bicarbonate solution. After washing with brine, drying with sodium sulfate and removal of the solvent in a vacuum, 46 g of 2,3-dihydroxybenzoic acid-methyl ester is obtained. The latter is mixed in 575 ml of DMF and 20.2 ml of dibromomethane with 56.7 g of potassium carbonate, and it is heated for five hours under argon to 100° C. Then, it is stirred overnight at room temperature. After mixing with water, it is extracted three times with ethyl acetate. The organic phase is washed several times with water and dried on sodium sulfate. The solvent is removed in a vacuum, and 50.2 g of 1,3-benzodioxole-4-carboxylic acid-methyl ester is obtained as a brown solid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:10]([OH:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].S(Cl)(Cl)=O.[CH3:16]O>>[CH3:16][O:5][C:4](=[O:6])[C:3]1[CH:7]=[CH:8][CH:9]=[C:10]([OH:11])[C:2]=1[OH:1]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
OC1=C(C(=O)O)C=CC=C1O
Name
Quantity
50 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
450 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is completely removed in a vacuum
EXTRACTION
Type
EXTRACTION
Details
extracted with saturated sodium bicarbonate solution
WASH
Type
WASH
Details
After washing with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying with sodium sulfate and removal of the solvent in a vacuum

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C(=CC=C1)O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 46 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.